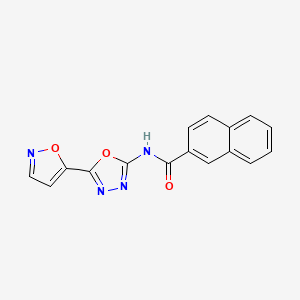

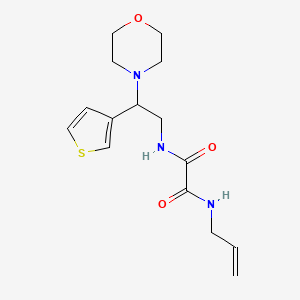

![molecular formula C18H16N2O4S B2425426 2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899996-01-1](/img/structure/B2425426.png)

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as BI-D, is a potent and selective inhibitor of the protein kinases PAK1 and PAK2. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer and other diseases.

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Approaches and Biological Activity : The synthesis of N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, including derivatives similar to the specified compound, demonstrates their potential inhibitory activity towards enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE). These compounds were obtained with good yields by reacting N-amino heterocycles, showcasing their importance in developing enzyme inhibitors (Zakharova et al., 2010).

Reactions with Nitrogen Dioxide : The interaction of indoles with nitrogen dioxide or nitrous acid, leading to the formation of isonitroso and nitroso derivatives, exemplifies the chemical versatility of indole-based compounds and their potential for creating novel chemical structures (Astolfi et al., 2006).

Biological Applications

Anticancer Potential : A study on the synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines revealed their potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. The synthesis was achieved through cyclization reactions, highlighting the compound's relevance in developing cancer therapies (Hamdy et al., 2013).

Neurodegenerative Disease Research : Compounds like 3-(benzylidine)indolin-2-one derivatives have been synthesized and evaluated for their binding to alpha-synuclein, beta-amyloid, and tau fibrils, crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This research underscores the importance of such compounds in developing probes for these diseases (Chu et al., 2015).

Advanced Synthetic Applications

Synthetic Methodologies : Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the chemical utility of benzo[d]isothiazole derivatives in constructing novel cyclic structures. This demonstrates their role in expanding the toolkit for synthetic organic chemistry (Greig et al., 2001).

Palladium-Catalyzed Reactions : The Pd(0)-catalyzed intramolecular Heck reaction of aryl(amino)methyl-bromoindoles, leading to various cyclic compounds, illustrates the strategic use of palladium catalysis in constructing complex structures from indole derivatives, contributing to the development of novel pharmacologically active compounds (Raju et al., 2021).

特性

IUPAC Name |

2-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-17(19-11-9-13-5-1-3-7-15(13)19)10-12-20-18(22)14-6-2-4-8-16(14)25(20,23)24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNLBCCELGPSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)

![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)